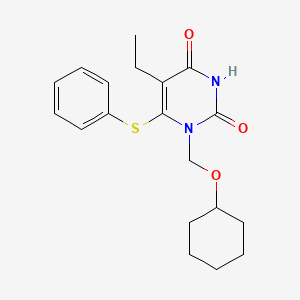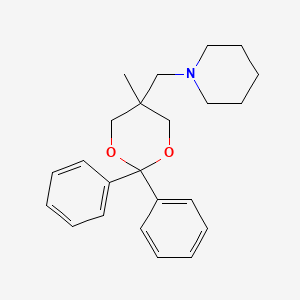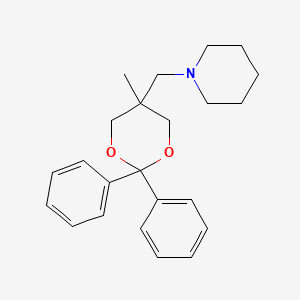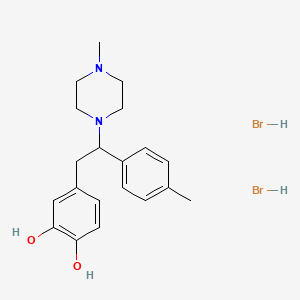
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dihydroxyphenyl group and a 4-tolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate typically involves multiple steps:
Formation of the 3,4-dihydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-tolyl group: This step involves the alkylation of the phenyl ring with a tolyl group using Friedel-Crafts alkylation.
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Combination of the components: The final step involves the coupling of the 3,4-dihydroxyphenyl and 4-tolyl groups to the piperazine ring, followed by the addition of dihydrobromide hydrate to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, resulting in various biological effects.
Comparación Con Compuestos Similares
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can be compared with other similar compounds:
Similar Compounds: Examples include other piperazine derivatives, such as 1-(2-(3,4-dihydroxyphenyl)-1-ethyl)-4-methylpiperazine and 1-(2-(4-tolyl)-1-ethyl)-4-methylpiperazine.
Uniqueness: The presence of both the 3,4-dihydroxyphenyl and 4-tolyl groups in the same molecule makes it unique, providing distinct chemical and biological properties.
Propiedades
Número CAS |
87203-84-7 |
|---|---|
Fórmula molecular |
C20H28Br2N2O2 |
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
4-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C20H26N2O2.2BrH/c1-15-3-6-17(7-4-15)18(22-11-9-21(2)10-12-22)13-16-5-8-19(23)20(24)14-16;;/h3-8,14,18,23-24H,9-13H2,1-2H3;2*1H |
Clave InChI |
NIANCLCHATVAPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)C.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


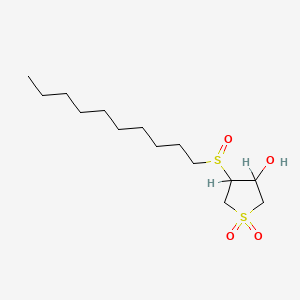
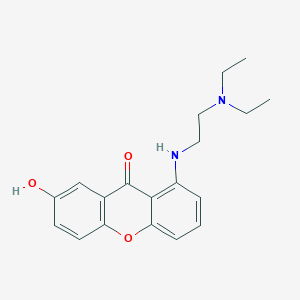
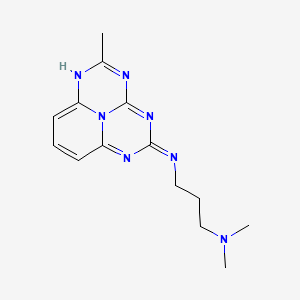
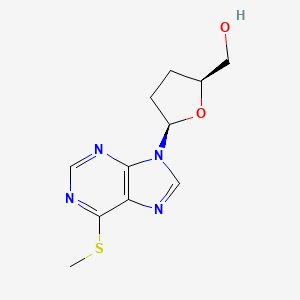

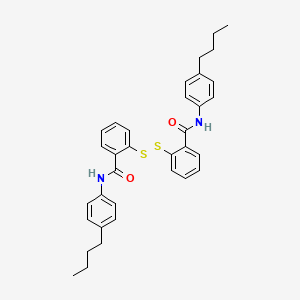
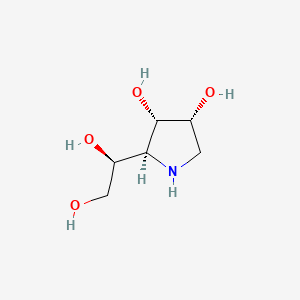
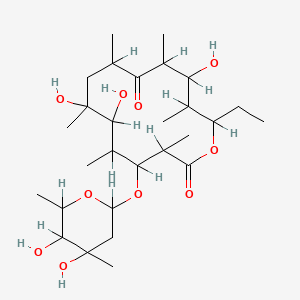
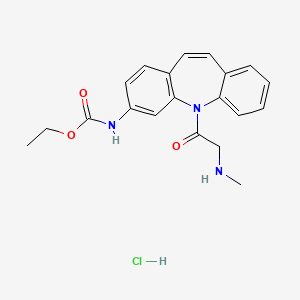
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
